molecular formula C17H13ClS B14053574 Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- CAS No. 101446-68-8

Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-

Cat. No.: B14053574
CAS No.: 101446-68-8
M. Wt: 284.8 g/mol
InChI Key: QAXBXZJETLWZED-UHFFFAOYSA-N
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Description

Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a 4-chlorophenylthio group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- typically involves the reaction of naphthalene derivatives with 4-chlorophenylthiol. One common method is the nucleophilic substitution reaction where a naphthalene derivative with a leaving group (such as a halide) reacts with 4-chlorophenylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydrocarbon derivatives.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, sulfonates, and bases are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydrocarbons.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene, 1-[[(4-methylphenyl)thio]methyl]-
  • Naphthalene, 1-[[(4-bromophenyl)thio]methyl]-
  • Naphthalene, 1-[[(4-fluorophenyl)thio]methyl]-

Uniqueness

Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

101446-68-8

Molecular Formula

C17H13ClS

Molecular Weight

284.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)sulfanylmethyl]naphthalene

InChI

InChI=1S/C17H13ClS/c18-15-8-10-16(11-9-15)19-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2

InChI Key

QAXBXZJETLWZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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